

Confirming the Identity of Ethyl 2-methylnicotinate with Mass Spectrometry: A Comparison Guide

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Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: *B161284*

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In the landscape of pharmaceutical research and development, the unambiguous identification of chemical compounds is a cornerstone of safety, efficacy, and regulatory compliance. Mass spectrometry stands as a powerful analytical technique for elucidating molecular structures. This guide provides a comparative framework for confirming the identity of **Ethyl 2-methylnicotinate** using mass spectrometry, with a focus on differentiating it from its isomers and related compounds.

Executive Summary

This guide presents experimental data and protocols to reliably identify **Ethyl 2-methylnicotinate** through mass spectrometry. By comparing its fragmentation pattern with those of its structural isomers and closely related molecules, researchers can confidently confirm its identity. The primary method discussed is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and widely accessible technique for the analysis of volatile and semi-volatile organic compounds.

Comparison of Mass Spectra

The key to distinguishing **Ethyl 2-methylnicotinate** from its alternatives lies in the unique fingerprint generated by its mass spectrum. The following table summarizes the key mass-to-

charge ratios (m/z) and their relative intensities for **Ethyl 2-methylnicotinate** and its selected isomers and related compounds. All data presented is based on Electron Ionization (EI) mass spectrometry.

Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z) and Relative Intensities
Ethyl 2-methylnicotinate	165.19	165 (M+, ~30%), 136 (~100%), 120 (~40%), 106 (~25%), 78 (~30%)
Ethyl 6-methylnicotinate	165.19	165 (M+, ~25%), 150 (~90%), 122 (~100%), 92 (~40%), 65 (~30%)
Ethyl isonicotinate	151.16	151 (M+, ~40%), 122 (~100%), 106 (~30%), 78 (~50%), 51 (~25%)
Ethyl picolinate	151.16	151 (M+, ~20%), 122 (~100%), 78 (~80%), 51 (~40%)

Table 1: Comparison of Key Mass Spectral Fragments. The molecular ion (M+) and the base peak (100% relative intensity) are critical for identification.

Experimental Protocols

A standardized protocol is essential for reproducible and comparable results. The following outlines a general method for the analysis of **Ethyl 2-methylnicotinate** and its analogues using GC-MS.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol or dichloromethane.

- Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Parameters:

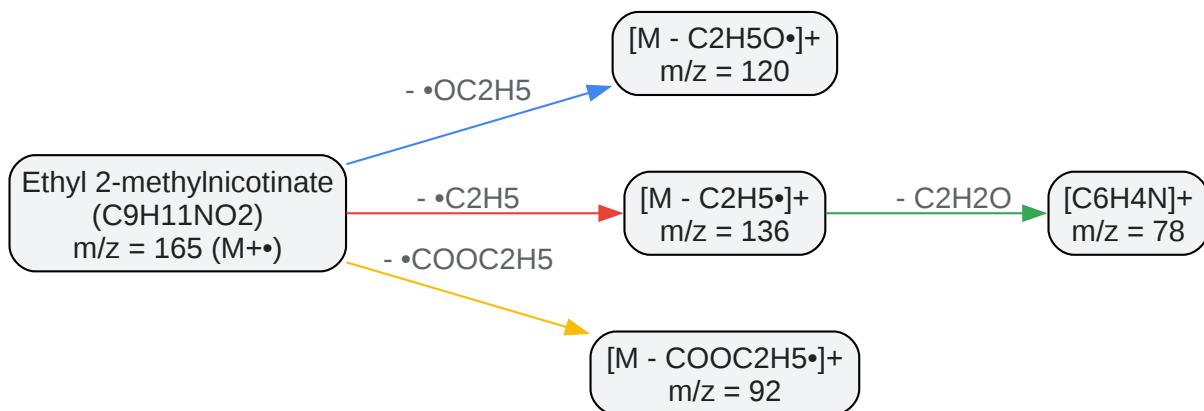
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-200
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Fragmentation Pathway of Ethyl 2-methylNicotinate

The fragmentation of a molecule in an EI mass spectrometer provides a unique structural fingerprint. For **Ethyl 2-methylNicotinate**, the process begins with the ionization of the molecule to form a molecular ion ($M^{+\bullet}$) with a mass-to-charge ratio (m/z) of 165. This high-energy ion then undergoes a series of fragmentation events, leading to the characteristic peaks observed in the mass spectrum.



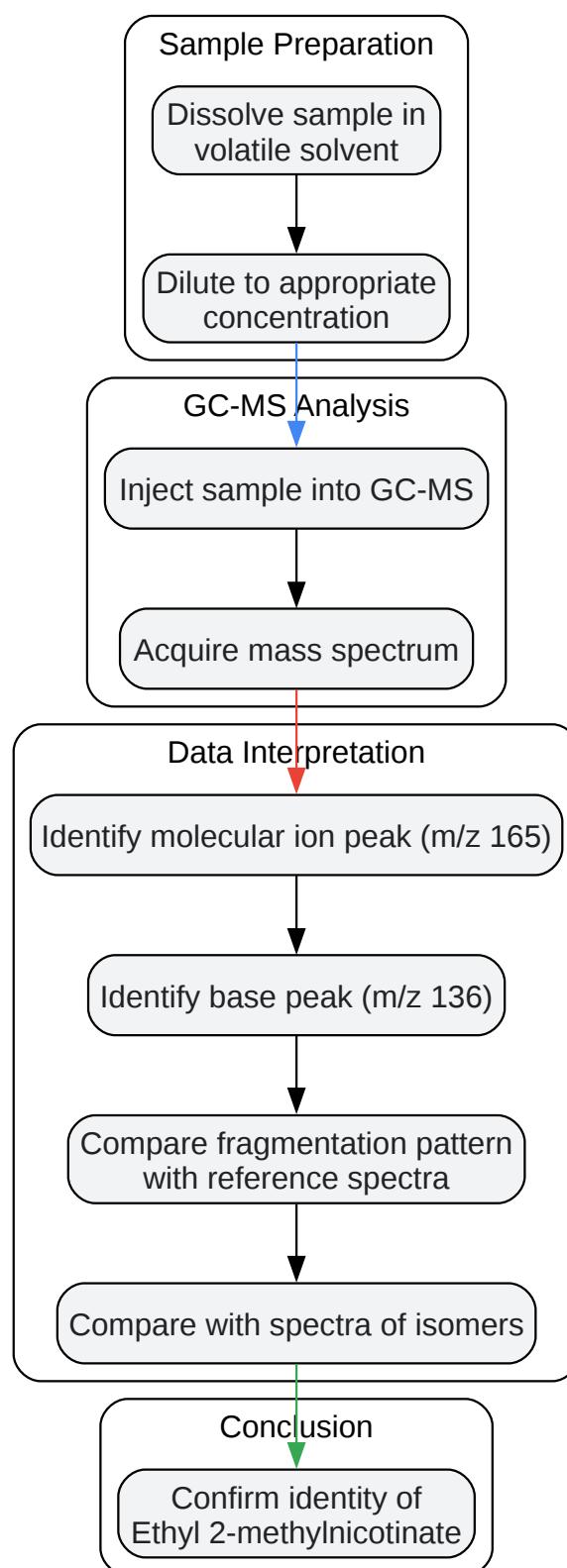
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Figure 1: Proposed fragmentation pathway of **Ethyl 2-methylNicotinate** under Electron Ionization.

The most prominent fragmentation pathway for **Ethyl 2-methylNicotinate** involves the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) from the ester group, resulting in the base peak at m/z 136. Another significant fragmentation is the loss of an ethoxy radical ($\bullet\text{OC}_2\text{H}_5$) to form the ion at m/z 120. Further fragmentation of the m/z 136 ion can lead to the formation of the pyridyl cation at m/z 78.

Logical Workflow for Compound Confirmation

The process of confirming the identity of **Ethyl 2-methylNicotinate** using mass spectrometry follows a logical sequence of steps, from sample preparation to data interpretation.



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